Rabdosin B

Vue d'ensemble

Description

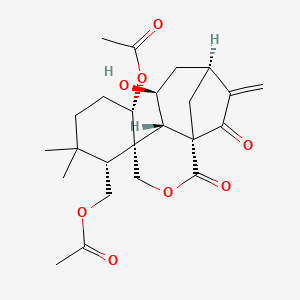

Rabdosin B is an ent-kaurene diterpenoid . It has shown cytotoxic activity against three human tumour HepG2, GLC-82 and HL-60 cell lines . It induces significant DNA damage to HepG2 cells in a time- and dose-dependent manner .

Synthesis Analysis

Rabdosin B is purified from the air-dried aerial parts of Isodon japonica (Burm.f) Hara var. galaucocalyx (maxin) Hara . It has a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in lettuce seedlings .Molecular Structure Analysis

The molecular formula of Rabdosin B is C24H32O8 . Its molecular weight is 448.51 .Chemical Reactions Analysis

Rabdosin B has shown a biphasic, dose-dependent effect on root growth . Lower concentrations of Rabdosin B (20–80 μM) significantly promoted root growth, but its higher levels at 120–200 μM, by contrast, had inhibitory effects .Physical And Chemical Properties Analysis

Rabdosin B is a powder . It has a molecular weight of 448.51 . It can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Applications De Recherche Scientifique

Regulation of Cell Division and Growth in Roots

Rabdosin B, an ent-kaurene diterpenoid, has been found to have a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in lettuce seedlings . Lower concentrations of Rabdosin B (20–80 μM) significantly promoted root growth, but its higher levels at 120–200 μM, by contrast, had inhibitory effects . All tested concentrations (10–40 μM) inhibited root hair development of seedlings in a dose-dependent manner .

DNA Damage Induction

Rabdosin B has been found to induce DNA damage in cells . This DNA damage was found to be time and dose-dependent . The decrease of mitotic activity of root meristematic cells was due to DNA damage induced cell cycle retardation of the G2 phase and S phase at different times .

Anticancer Effects

Rabdosin B is an ent-kaurene diterpenoid with anticancer effects . While the specific mechanisms of its anticancer effects are not detailed in the sources, the fact that it induces DNA damage in cells suggests that it may work by damaging the DNA of cancer cells, thereby inhibiting their growth and proliferation.

Anti-inflammatory Agents

Plants of the genus Rabdosia, from which Rabdosin B is derived, have been used in folk medicine as anti-inflammatory agents . While the specific anti-inflammatory effects of Rabdosin B are not detailed in the sources, the anti-inflammatory properties of the plants suggest that Rabdosin B may also have anti-inflammatory effects.

Antitumor Agents

Plants of the genus Rabdosia, from which Rabdosin B is derived, have been used in folk medicine as antitumor agents . This suggests that Rabdosin B may also have antitumor effects, potentially through its ability to induce DNA damage in cells .

Phytotoxic Properties

Rabdosin B has been found to have phytotoxic properties . It inhibited both germination and root growth of Sorghum halepense and Chenopodium album . This suggests that Rabdosin B could potentially be used as a natural herbicide.

Orientations Futures

Further investigations on the underlying mechanism revealed that the promotion effect of Rabdosin B at the lower concentrations resulted from increasing the cell length in the mature region and enhancing the mitotic activity of meristematic cells in seedlings’ root tips . In contrast, Rabdosin B at higher concentrations inhibited root growth by affecting both cell length in the mature region and division of meristematic cells .

Propriétés

IUPAC Name |

[(1S,1'R,3'S,5R,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXJXSFHXOVGTA-DUAAMXSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)[C@H](CCC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rabdosin B | |

CAS RN |

84304-92-7 | |

| Record name | Rabdosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084304927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of Rabdosin B on cancer cells?

A1: Rabdosin B demonstrates promising anti-cancer activity, particularly against human liver cancer cells (HepG2). Research indicates that Rabdosin B effectively inhibits the proliferation of HepG2 cells at low concentrations (3.125–12.5 µmol/L). [, ] At higher concentrations (25–50 µmol/L), Rabdosin B exhibits a lethal effect on these cells, inducing apoptosis at 25 µmol/L and necrosis at 50 µmol/L. [, ] Further investigation is necessary to fully elucidate the underlying mechanisms of cell death.

Q2: How does Rabdosin B affect DNA?

A2: Studies reveal that Rabdosin B causes damage to DNA both within a cellular system and in a cell-free environment. In human liver cancer cells (HepG2), Rabdosin B (6–15 µmol/L) leads to a time- and dose-dependent increase in DNA damage. [, ] In a cell-free system, lower concentrations (1–50 µmol/L) of Rabdosin B cause some damage to calf thymus DNA, exhibiting intercalative and unwinding effects. [, ] At higher concentrations (10–25 mmol/L), Rabdosin B effectively cleaves pBR322 DNA. [, ] This DNA damage is suggested as a potential mechanism for the observed growth inhibition and apoptosis in HepG2 cells. [, ]

Q3: Does Rabdosin B possess any antioxidant properties?

A3: Yes, research suggests that Rabdosin B exhibits antioxidant activity. Studies using human peripheral blood mononuclear cells (PBMCs) demonstrate that Rabdosin B provides concentration-dependent protection against DNA damage induced by hydrogen peroxide (H2O2). [, ] Additionally, Rabdosin B demonstrates strong inhibitory effects on lipid peroxidation in rat liver microsomes. [, ]

Q4: What is the impact of Rabdosin B on plant growth?

A4: Research suggests that Rabdosin B exhibits allelopathic potential, influencing the growth of certain plants. Studies using lettuce as a test organism show that Rabdosin B, at concentrations ranging from 40 to 160 µmol/L, significantly stimulates root growth. [] Conversely, other ent-kaurene diterpenes, excluding Rabdosin B, significantly inhibit root growth and root hair development at higher concentrations in lettuce. []

Q5: Are there any studies on the structure-activity relationship (SAR) of Rabdosin B and its analogs?

A6: Research suggests that the presence of an exo-methylene cyclopentanone moiety within the molecular structure of Rabdosin B and its analogs is crucial for maintaining their cytotoxic activity and DNA-damaging potential. [] Furthermore, the stereochemistry of specific functional groups significantly impacts the biological activity of these compounds. For instance, the –OAc group at the C-1 position in Lasiokaurin exhibits a greater stereospecific blockade compared to the –OH group at the same position in Oridonin. [] This structural variation results in Lasiokaurin exhibiting weaker cytotoxicity and DNA damage potential compared to Oridonin. []

Q6: What is the source of Rabdosin B?

A7: Rabdosin B is a naturally occurring diterpenoid primarily isolated from plants belonging to the Isodon genus, specifically species like Isodon japonica and Isodon rubescens. [, , , ] These plants are recognized for their diverse array of bioactive compounds, including ent-kaurene diterpenoids like Rabdosin B. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)

![7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B1678705.png)

![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)